

# Spectroscopic Data for 4-Cyclopropyl-4-oxobutyric Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Cyclopropyl-4-oxobutyric acid

Cat. No.: B1591253

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## Introduction

**4-Cyclopropyl-4-oxobutyric acid**, with a molecular formula of  $C_7H_{10}O_3$  and a molecular weight of 142.15 g/mol, is a carboxylic acid and ketone derivative of interest in organic synthesis and pharmaceutical research.<sup>[1][2][3][4]</sup> Its structural complexity, featuring a cyclopropyl ring adjacent to a ketone and a butyric acid chain, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Cyclopropyl-4-oxobutyric acid**, including Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1H$  and  $^{13}C$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The analysis is grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers working with this compound.

## Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in **4-Cyclopropyl-4-oxobutyric acid** dictates its spectral characteristics. A systematic analysis of its structure is the first step in predicting and interpreting its spectroscopic data.

Caption: Molecular structure of **4-Cyclopropyl-4-oxobutyric acid** with atom numbering for spectroscopic assignment.

## <sup>1</sup>H NMR Spectroscopy

Proton NMR (<sup>1</sup>H NMR) spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The spectrum of **4-Cyclopropyl-4-oxobutyric acid** is expected to show distinct signals for the cyclopropyl, methylene, and carboxylic acid protons.

## Experimental Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Cyclopropyl-4-oxobutyric acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The choice of solvent is critical; CDCl<sub>3</sub> is a common choice for general organic compounds, while DMSO-d<sub>6</sub> is preferable for ensuring the observation of the acidic carboxylic proton.
- **Instrument Setup:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Record the spectrum over a range of 0-12 ppm. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

## Predicted <sup>1</sup>H NMR Data and Interpretation

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H (Carboxylic Acid)	10.0 - 12.0	Singlet (broad)	1H	-
H-2, H-3 (Methylene $\alpha$ to COOH)	2.80	Triplet	2H	~6.5
H-2, H-3 (Methylene $\beta$ to COOH)	3.20	Triplet	2H	~6.5
H-5 (Methine of cyclopropyl)	2.50	Multiplet	1H	-
H-6, H-7 (Methylene of cyclopropyl)	0.90 - 1.20	Multiplet	4H	-

#### Causality Behind Assignments:

- **Carboxylic Acid Proton:** The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.
- **Methylene Protons:** The two methylene groups form an ethyl bridge between the two carbonyl groups. The protons closer to the carboxylic acid (H-2, H-3) will be slightly more shielded than those adjacent to the ketone (H-2, H-3). Both are expected to be triplets due to coupling with their neighbors.
- **Cyclopropyl Protons:** The cyclopropyl protons reside in a unique magnetic environment. The methine proton (H-5) will be the most deshielded of the cyclopropyl protons due to its proximity to the ketone. The methylene protons (H-6, H-7) are shielded and appear in the upfield region, often as complex multiplets due to geminal and vicinal coupling.

## $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

### Experimental Protocol

- **Sample Preparation:** Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy.
- **Instrument Setup:** Acquire the spectrum on a spectrometer operating at a corresponding frequency for  $^{13}\text{C}$  (e.g., 100 MHz for a 400 MHz  $^1\text{H}$  instrument).
- **Data Acquisition:** Typically, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon.
- **Data Processing:** Standard Fourier transformation and processing are applied.

### Predicted $^{13}\text{C}$ NMR Data and Interpretation

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C4 (Ketone Carbonyl)	208 - 212
C1 (Carboxylic Acid Carbonyl)	175 - 180
C3 (Methylene $\alpha$ to Ketone)	35 - 40
C2 (Methylene $\alpha$ to COOH)	28 - 33
C5 (Methine of cyclopropyl)	18 - 23
C6, C7 (Methylene of cyclopropyl)	10 - 15

#### Causality Behind Assignments:

- **Carbonyl Carbons:** The ketone (C4) and carboxylic acid (C1) carbonyl carbons are the most deshielded due to the direct attachment of electronegative oxygen atoms, appearing at the lowest field.
- **Methylene Carbons:** The chemical shifts of the methylene carbons (C2 and C3) are influenced by the adjacent carbonyl groups.

- **Cyclopropyl Carbons:** The cyclopropyl carbons (C5, C6, C7) are highly shielded and appear in the upfield region of the spectrum, a characteristic feature of strained ring systems.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

## Experimental Protocol

- **Sample Preparation:** The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Scan the mid-IR range (4000 - 400  $\text{cm}^{-1}$ ).

## Predicted IR Data and Interpretation

Frequency ( $\text{cm}^{-1}$ )	Vibration	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~1710	C=O stretch	Carboxylic Acid
~1685	C=O stretch	Ketone (conjugated to cyclopropyl)
~3080	C-H stretch	Cyclopropyl C-H
2850-2960	C-H stretch	Methylene C-H

Causality Behind Assignments:

- The broad absorption in the 2500-3300  $\text{cm}^{-1}$  region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
- Two distinct carbonyl (C=O) stretching bands are expected. The carboxylic acid carbonyl will appear around 1710  $\text{cm}^{-1}$ , while the ketone carbonyl, being conjugated with the cyclopropyl ring, will absorb at a slightly lower frequency, around 1685  $\text{cm}^{-1}$ .

- The C-H stretching vibrations of the cyclopropyl group appear at a higher frequency ( $\sim 3080\text{ cm}^{-1}$ ) than the methylene C-H stretches, which is characteristic of strained rings.

## Mass Spectrometry

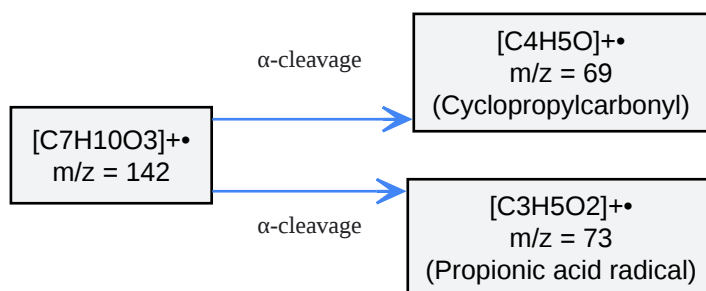
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

## Experimental Protocol

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer, which is a soft ionization technique suitable for polar molecules like carboxylic acids.
- Data Acquisition: Acquire the spectrum in both positive and negative ion modes.

## Predicted Mass Spectrometry Data and Interpretation

- Molecular Ion: In positive ion mode, the protonated molecule  $[M+H]^+$  at  $m/z$  143.06 is expected. In negative ion mode, the deprotonated molecule  $[M-H]^-$  at  $m/z$  141.05 would be observed.
- Key Fragments: The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.



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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)